(4E)-2-[4-(4-bromophenyl)-1,3-thiazol-2-yl]-5-methyl-4-[2-(3-nitrophenyl)hydrazinylidene]-2,4-dihydro-3H-pyrazol-3-one
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Overview
Description
(4E)-2-[4-(4-bromophenyl)-1,3-thiazol-2-yl]-5-methyl-4-[2-(3-nitrophenyl)hydrazinylidene]-2,4-dihydro-3H-pyrazol-3-one is a complex organic compound that features a unique combination of functional groups, including a bromophenyl group, a thiazole ring, and a nitrophenyl hydrazone moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (4E)-2-[4-(4-bromophenyl)-1,3-thiazol-2-yl]-5-methyl-4-[2-(3-nitrophenyl)hydrazinylidene]-2,4-dihydro-3H-pyrazol-3-one typically involves multi-step organic reactions. One common synthetic route includes the following steps:
Formation of the thiazole ring: This can be achieved by reacting 4-bromobenzaldehyde with thiosemicarbazide under acidic conditions to form the thiazole ring.
Formation of the pyrazolone core: The thiazole intermediate is then reacted with ethyl acetoacetate to form the pyrazolone core.
Formation of the hydrazone linkage: The final step involves the reaction of the pyrazolone intermediate with 3-nitrobenzaldehyde to form the hydrazone linkage.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, automated synthesis, and purification techniques to ensure high yield and purity.
Chemical Reactions Analysis
Types of Reactions
(4E)-2-[4-(4-bromophenyl)-1,3-thiazol-2-yl]-5-methyl-4-[2-(3-nitrophenyl)hydrazinylidene]-2,4-dihydro-3H-pyrazol-3-one can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized using common oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction can be achieved using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The bromophenyl group can undergo nucleophilic substitution reactions with nucleophiles such as amines or thiols.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic medium.
Reduction: Sodium borohydride in methanol.
Substitution: Amines in the presence of a base like triethylamine.
Major Products
Oxidation: Formation of corresponding carboxylic acids or ketones.
Reduction: Formation of corresponding alcohols or amines.
Substitution: Formation of substituted derivatives with new functional groups.
Scientific Research Applications
Chemistry
In chemistry, this compound is used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of new reaction mechanisms and the development of novel synthetic methodologies.
Biology
In biological research, this compound can be used as a probe to study enzyme interactions and receptor binding due to its diverse functional groups.
Medicine
In medicinal chemistry, this compound is investigated for its potential pharmacological properties, including anti-inflammatory, antimicrobial, and anticancer activities.
Industry
In the industrial sector, this compound can be used in the development of new materials with specific properties, such as polymers and dyes.
Mechanism of Action
The mechanism of action of (4E)-2-[4-(4-bromophenyl)-1,3-thiazol-2-yl]-5-methyl-4-[2-(3-nitrophenyl)hydrazinylidene]-2,4-dihydro-3H-pyrazol-3-one involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and the functional groups involved.
Comparison with Similar Compounds
Similar Compounds
4-Bromophenethyl alcohol: Shares the bromophenyl group but lacks the thiazole and pyrazolone moieties.
2-Fluorodeschloroketamine: Contains a similar aromatic structure but differs in the functional groups and overall structure.
Uniqueness
(4E)-2-[4-(4-bromophenyl)-1,3-thiazol-2-yl]-5-methyl-4-[2-(3-nitrophenyl)hydrazinylidene]-2,4-dihydro-3H-pyrazol-3-one is unique due to its combination of functional groups, which allows for a wide range of chemical reactions and applications. Its structure provides a versatile platform for the development of new compounds with tailored properties.
Properties
Molecular Formula |
C19H13BrN6O3S |
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Molecular Weight |
485.3 g/mol |
IUPAC Name |
2-[4-(4-bromophenyl)-1,3-thiazol-2-yl]-5-methyl-4-[(3-nitrophenyl)diazenyl]-1H-pyrazol-3-one |
InChI |
InChI=1S/C19H13BrN6O3S/c1-11-17(23-22-14-3-2-4-15(9-14)26(28)29)18(27)25(24-11)19-21-16(10-30-19)12-5-7-13(20)8-6-12/h2-10,24H,1H3 |
InChI Key |
ROISNRVNPXTIJD-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C(C(=O)N(N1)C2=NC(=CS2)C3=CC=C(C=C3)Br)N=NC4=CC(=CC=C4)[N+](=O)[O-] |
Origin of Product |
United States |
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